molecular formula C18H21N3O3 B2798529 N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 932972-03-7

N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No. B2798529
CAS RN: 932972-03-7
M. Wt: 327.384
InChI Key: AAINQZQQPQKTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, also known as ETC-1002, is a small molecule drug candidate that has shown potential as a treatment for cardiovascular diseases. ETC-1002 is a novel compound that works by targeting multiple pathways involved in lipid metabolism and inflammation.

Scientific Research Applications

  • Spatial Orientations in Coordination : Research by Kalita and Baruah (2010) discusses how certain amide derivatives, similar in structure to the compound , show unique spatial orientations that influence anion coordination. This highlights the potential application of these compounds in developing materials with specific molecular interactions (Kalita & Baruah, 2010).

  • Antimicrobial Properties : A study by Debnath and Ganguly (2015) synthesizes and evaluates certain N-aryl acetamide derivatives, including structures related to the target compound, for their antimicrobial activities. This suggests the potential use of these compounds in developing new antibacterial and antifungal agents (Debnath & Ganguly, 2015).

  • Structural Studies for Drug Development : The research by Jiang et al. (2011) involves the synthesis of a compound structurally similar to N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, which is key in developing selective EGFR kinase inhibitors. This underscores its relevance in the synthesis of anticancer drugs (Jiang et al., 2011).

  • Applications in Traditional Medicine : Yang et al. (2015) isolated derivatives from traditional Chinese medicine that share a similar molecular structure. This indicates the potential use of such compounds in traditional medicinal practices (Yang et al., 2015).

  • Antifungal Agents : Bardiot et al. (2015) identified acetamide derivatives with significant antifungal activity. The structural similarity to the compound suggests possible applications in antifungal treatments (Bardiot et al., 2015).

  • Synthesis for Antimalarial Drugs : Magadum and Yadav (2018) discuss the synthesis of a compound that serves as an intermediate in the natural synthesis of antimalarial drugs, showcasing the potential role of such compounds in treating malaria (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-24-15-9-7-14(8-10-15)19-17(22)12-21-18(23)11-13-5-3-4-6-16(13)20-21/h7-11H,2-6,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAINQZQQPQKTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

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